An In-depth Technical Guide to the Thermodynamic Stability of Butyl Dihydrogen Phosphate
An In-depth Technical Guide to the Thermodynamic Stability of Butyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Butyl dihydrogen phosphate, a monoalkyl phosphate ester, holds a significant position in various scientific and industrial domains, notably for its properties as an anionic surfactant with exceptional stability, particularly in alkaline environments.[1][2] Understanding the thermodynamic stability of this compound is paramount for its effective application, ensuring predictability in formulations, and mitigating potential degradation pathways that could compromise its function and safety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the thermodynamic stability of butyl dihydrogen phosphate. Synthesizing fundamental principles with practical, field-proven methodologies, this document serves as an authoritative resource for assessing and understanding the stability profile of this important organophosphate.
Foundational Physicochemical and Thermodynamic Properties
Butyl dihydrogen phosphate (CAS 1623-15-0) is a colorless to light brown, oily liquid.[3] A foundational understanding of its intrinsic properties is the first step in a thorough stability analysis.
Key Physicochemical Data
A summary of the key physicochemical properties of butyl dihydrogen phosphate is presented in Table 1. These parameters, including its predicted pKa, boiling point, and density, provide a baseline for its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C4H11O4P | [3][4] |
| Molecular Weight | 154.10 g/mol | [4] |
| Appearance | Colorless to light brown oil | [3] |
| pKa (predicted) | 1.97 ± 0.10 | [1] |
| Boiling Point (predicted) | 272.5 ± 23.0 °C | [1] |
| Density (predicted) | 1.283 ± 0.06 g/cm³ | [1] |
Degradation Pathways: A Mechanistic Perspective
The stability of butyl dihydrogen phosphate is primarily challenged by two key degradation pathways: hydrolysis and thermal decomposition. A mechanistic understanding of these processes is crucial for predicting and controlling its stability.
Hydrolysis
Hydrolysis, the reaction with water, is a primary degradation route for many phosphate esters. The rate of hydrolysis is significantly influenced by pH and temperature. Organophosphate monoesters, like butyl dihydrogen phosphate, can undergo hydrolysis through either associative or dissociative mechanisms, involving the formation of a pentacovalent phosphorus intermediate or a metaphosphate intermediate, respectively. The operative mechanism is dependent on the specific reaction conditions and the nature of the phosphate ester.
Thermal Decomposition
Exposure to elevated temperatures can induce the thermal decomposition of butyl dihydrogen phosphate. The initial step in the thermal degradation of many organophosphorus esters is the elimination of a phosphorus acid.[5] For alkyl phosphates, this process can occur at relatively low temperatures. The primary decomposition pathway for primary alkyl phosphates, such as butyl dihydrogen phosphate, is believed to be C-O bond cleavage.
Methodologies for Stability Assessment
A robust assessment of thermodynamic stability necessitates the use of validated analytical techniques. This section details the key experimental protocols for evaluating the stability of butyl dihydrogen phosphate.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for probing the thermal stability of a substance.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic events, such as melting, crystallization, and decomposition, and allows for the determination of the enthalpy of these transitions.
This protocol provides a generalized procedure for the thermal analysis of butyl dihydrogen phosphate. It is crucial to perform a TGA analysis prior to DSC to determine the decomposition temperature and avoid contaminating the DSC instrument.[6]
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.
TGA Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of butyl dihydrogen phosphate into an alumina or platinum crucible.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (T5%) and 50% (T50%) mass loss occurs.
DSC Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of butyl dihydrogen phosphate into a hermetically sealed aluminum pan. Using a hermetic pan is crucial for liquid samples to prevent evaporation before decomposition.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature just below the onset of decomposition determined by TGA (e.g., Tonset - 20 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Observe the DSC thermogram for any endothermic or exothermic peaks that may correspond to phase transitions or decomposition. Calculate the enthalpy of any observed transitions.
Causality Behind Experimental Choices:
-
The use of an inert nitrogen atmosphere in both TGA and DSC prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound.
-
A heating rate of 10 °C/min is a common standard that provides a good balance between resolution and experimental time.
-
Hermetically sealed pans in DSC are essential for volatile liquids to ensure that the observed thermal events are due to decomposition and not evaporation.
Chromatographic Stability-Indicating Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for quantifying the parent compound and its degradation products, thereby providing a direct measure of stability. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assay of the drug's potency.
Forced degradation studies, or stress testing, are a critical component of developing and validating a stability-indicating method. These studies involve subjecting the compound to harsh conditions to accelerate its degradation and generate potential degradation products.[7][8][9]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 24 hours.
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The following is a general protocol for a reversed-phase HPLC method suitable for the analysis of butyl dihydrogen phosphate and its potential degradation products. Method development and validation are crucial to ensure its suitability for its intended purpose.
Instrumentation: An HPLC system with a UV or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is suitable, as organophosphates may have a weak UV chromophore.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or CAD/ELSD.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Causality Behind Experimental Choices:
-
Reversed-phase chromatography is a versatile technique for separating compounds with varying polarities, making it suitable for analyzing butyl dihydrogen phosphate and its potential degradation products.
-
A gradient elution is often necessary to achieve good separation of both the relatively polar parent compound and any less polar degradation products that may form.
-
The use of a buffer in the mobile phase helps to control the ionization state of the acidic phosphate group, leading to better peak shape and reproducibility.
Identification of Degradation Products: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile degradation products. For non-volatile compounds like butyl dihydrogen phosphate, derivatization may be necessary to increase their volatility for GC analysis.
This protocol outlines a general approach for identifying degradation products of butyl dihydrogen phosphate using GC-MS.
Instrumentation: A GC system coupled to a mass spectrometer.
Sample Preparation:
-
Extract the degradation sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the extract.
-
Derivatization (if necessary): For the analysis of the non-volatile monoalkyl phosphate, derivatization to a more volatile ester (e.g., by reaction with a silylating agent like BSTFA or an alkylating agent like diazomethane) is often required.
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
Causality Behind Experimental Choices:
-
GC-MS provides both chromatographic separation and mass spectral information, which is essential for the structural elucidation of unknown degradation products.
-
Derivatization is a key step for the analysis of polar and non-volatile compounds by GC, as it increases their volatility and improves their chromatographic behavior.
-
Electron Ionization is a standard ionization technique in GC-MS that produces reproducible fragmentation patterns useful for library matching and structural interpretation.
Synthesis of Butyl Dihydrogen Phosphate
A comprehensive understanding of a compound's stability also benefits from knowledge of its synthesis, as impurities from the manufacturing process can influence its degradation profile. Butyl dihydrogen phosphate can be synthesized through several routes.
Synthesis from Phosphorus Pentoxide and Butanol
This is a common industrial method for producing mono- and di-alkyl phosphates. The reaction of an alcohol with phosphorus pentoxide is highly exothermic and can lead to a mixture of products.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a suspension of phosphorus pentoxide in an inert solvent (e.g., toluene).
-
Addition of Butanol: Cool the suspension in an ice bath and slowly add n-butanol dropwise while maintaining the temperature below a certain threshold (e.g., 10 °C) to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Hydrolysis: Carefully add water to the reaction mixture to hydrolyze any pyrophosphate intermediates to the desired monoalkyl phosphate.
-
Work-up and Purification: Separate the organic layer, wash it with water, and then extract the butyl dihydrogen phosphate into an aqueous base. Acidify the aqueous layer and extract the product with an organic solvent. The final product can be purified by distillation under reduced pressure or by chromatography.
Synthesis from Phosphoryl Chloride and Butanol
This method offers a more controlled reaction compared to the use of phosphorus pentoxide.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser, dissolve n-butanol in a suitable solvent in the presence of a base (e.g., pyridine or triethylamine) to act as an HCl scavenger.
-
Addition of POCl₃: Cool the solution and slowly add phosphoryl chloride (POCl₃) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Work-up and Purification: Filter the reaction mixture to remove the hydrochloride salt of the base. The filtrate can then be washed, dried, and the solvent evaporated to yield the crude product, which can be further purified.
Visualizing Stability and Degradation
Diagrams are powerful tools for visualizing complex relationships and workflows.
Workflow for Assessing Thermodynamic Stability
Caption: Workflow for the comprehensive assessment of the thermodynamic stability of butyl dihydrogen phosphate.
Degradation Pathways of Butyl Dihydrogen Phosphate
Caption: Potential degradation pathways of butyl dihydrogen phosphate under hydrolytic and thermal stress.
Conclusion
The thermodynamic stability of butyl dihydrogen phosphate is a multifaceted property governed by its inherent chemical structure and the environmental conditions to which it is exposed. A thorough understanding of its degradation pathways, coupled with the application of robust analytical methodologies, is essential for its successful implementation in research and development. This guide has provided a comprehensive framework for assessing the stability of butyl dihydrogen phosphate, from its fundamental properties and degradation mechanisms to detailed experimental protocols and data interpretation. By adhering to these principles and methodologies, researchers and drug development professionals can ensure the quality, efficacy, and safety of their formulations and products.
References
-
University of Florida. (n.d.). Sample Preparation – DSC. Polymer Chemistry Characterization Lab. Retrieved from [Link]
- Haggag, R. S., Belal, S. F., Hewala, I. I., & Adel, M. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Current Trends in Analytical and Bioanalytical Chemistry, 5(1), 150-157.
- Li, Y., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(17), 9369–9379.
- El-Didamony, A. M., & El-Ghamry, M. A. (2010). The morphology and thermal behavior of Calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2•H2O) obtained by a rapid precipitation method. Journal of the Iranian Chemical Society, 7(1), 113-121.
-
LookChem. (n.d.). butyl dihydrogen phosphate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-BUTYL PHOSPHATE. Retrieved from [Link]
- Google Patents. (n.d.). CN102040622A - Method for synthesizing tributyl phosphate.
- U.S. Environmental Protection Agency. (n.d.). Method 614.
- Deo, P. G., & Howard, P. H. (1978). Analysis and Hydrolysis of Commercial Aryl Phosphates. Journal of the Association of Official Analytical Chemists, 61(2), 266-271.
- Chen, J. R., & Chen, C. C. (2009). Prediction of thermal hazard of liquid organic peroxides by non-isothermal and isothermal kinetic model of DSC tests. Journal of Thermal Analysis and Calorimetry, 96(3), 853-859.
- SGS. (2011).
- Berdagué, P., et al. (2000). Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry. Analytical Chemistry, 72(24), 5961–5965.
- Google Patents. (n.d.). CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester.
- Liu, Y., et al. (2011). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Mettler-Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements.
- Dodi, A., et al. (2001). Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Glaude, P. A., et al. (1999). Kinetic Study of the Combustion of Phosphorus Containing Species.
- Makarov, M. V., et al. (2006). New Dinucleoside Phosphonate Derivatives as Prodrugs of 3′-Azido-3′-Deoxythymidine and β-L-2′,3′-Dideoxy-3′-Thiacytidine: Synthesis and Anti-HIV Properties. Journal of Medicinal Chemistry, 49(20), 6065-6074.
- Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
- International Journal of Computer Applications. (n.d.).
- Kanjana, K., et al. (2023). Characterization, Kinetic Using Deconvolution Techniques and Thermodynamic Study of Synthetic MgHPO4·3H2O. Molecules, 28(7), 2981.
- JEOL. (n.d.). Analysis of additive in film by using single-scan mode of GC/MS/MS.
- Agilent Technologies. (2014). Analysis of Organophosphorus Pesticides by GC.
- Walters, R. N., & Lyon, R. E. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7905.
- Martins, C. A., & de Souza, M. V. N. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4998.
- Adediwura, S. C., et al. (2022). Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate. Dalton Transactions, 51(30), 11487-11497.
- Wang, J., et al. (2019). Synthesis of phosphates for liquefied petroleum gas (LPG) fracturing fluid. Journal of Petroleum Exploration and Production Technology, 9, 2963–2969.
- Zhang, L., et al. (2013). Study on Synthesis Technology of Dibutyl Phosphate.
- Jaroń, T., et al. (2020). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. Molecules, 25(18), 4235.
- Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
- Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4).
- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
- Ali, N. W., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress.
- López-Canut, V., et al. (2006). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. Journal of the American Chemical Society, 128(39), 12761–12768.
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry DSC 214 Polyma.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- University of Illinois. (n.d.). Thermogravimetric Analysis.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR 796.
- Ortiz, E., et al. (2018). High-temperature behaviour of ammonium dihydrogen phosphate. Journal of Physics: Conference Series, 1143, 012015.
-
PubChem. (n.d.). Tributyl Phosphate. Retrieved from [Link]
- Al-Sabti, A., et al. (2024). A quality by design (QbD)-based on high resolution, stability-indicating high performance liquid chromatography (HPLC) method for determining the impurities in Linezolid oral suspension dosage forms. Journal of Applied Pharmaceutical Science, 14(1), 108-118.
- Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(6), 56-68.
- Elhag, D., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241.
- Luning, P. E., et al. (2021). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants.
- Qualitest. (2024, May 21).
- Ahmed, I., et al. (2013). Effect of Boron Addition on the Thermal, Degradation, and Cytocompatibility Properties of Phosphate-Based Glasses. International Journal of Applied Glass Science, 4(3), 216-227.
Sources
- 1. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]
- 2. tainstruments.com [tainstruments.com]
- 3. Monobutyl Phosphate | CAS 1623-15-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
